p,p'-DDE
Overview
Description
p,p’-Dichlorodiphenyldichloroethylene (p,p’-DDE): is a persistent organic pollutant and a major metabolite of the infamous pesticide dichlorodiphenyltrichloroethane (DDT). It is known for its environmental persistence and bioaccumulation in the food chain. p,p’-DDE is a lipophilic compound, meaning it tends to accumulate in fatty tissues of living organisms, leading to long-term exposure risks .
Preparation Methods
Synthetic Routes and Reaction Conditions: p,p’-DDE is primarily formed through the environmental degradation of DDT. The degradation process involves the removal of hydrogen chloride (HCl) from DDT, resulting in the formation of p,p’-DDE. This reaction typically occurs under natural environmental conditions, such as exposure to sunlight and microbial activity .
Industrial Production Methods: There are no specific industrial production methods for p,p’-DDE as it is not intentionally manufactured. Instead, it is a byproduct of DDT degradation. the synthesis of DDT itself involves the reaction of chloral (trichloroacetaldehyde) with chlorobenzene in the presence of sulfuric acid as a catalyst .
Chemical Reactions Analysis
Types of Reactions: p,p’-DDE undergoes various chemical reactions, including:
Oxidation: p,p’-DDE can be oxidized to form more polar metabolites, which are more easily excreted from the body.
Reduction: Reduction reactions can convert p,p’-DDE back to DDT under certain conditions.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) can be used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl₂) or bromine (Br₂)
Major Products Formed:
Oxidation: Polar metabolites such as dichlorodiphenylacetic acid (DDA).
Reduction: Regeneration of DDT.
Substitution: Various chlorinated derivatives
Scientific Research Applications
p,p’-DDE has been extensively studied for its environmental and health impacts. Some key research applications include:
Environmental Monitoring: p,p’-DDE is used as a marker for assessing historical DDT contamination in soil, water, and biological samples.
Toxicology Studies: Research on p,p’-DDE helps understand its toxic effects on wildlife and humans, including endocrine disruption and carcinogenicity.
Epidemiological Studies: p,p’-DDE levels in human tissues are studied to investigate potential links to diseases such as cancer and diabetes.
Bioremediation Research: Studies focus on microbial degradation of p,p’-DDE to develop effective bioremediation strategies for contaminated sites.
Mechanism of Action
p,p’-DDE exerts its effects primarily through endocrine disruption. It acts as an anti-androgen, binding to androgen receptors and inhibiting their normal function. This disruption can lead to reproductive and developmental abnormalities in wildlife and humans. Additionally, p,p’-DDE can interfere with the normal functioning of the immune system and has been linked to increased incidence of autoimmune diseases .
Comparison with Similar Compounds
p,p’-DDT: The parent compound from which p,p’-DDE is derived. It is also a persistent organic pollutant with similar environmental and health impacts.
p,p’-DDD: Another major metabolite of DDT, with similar persistence and bioaccumulation properties.
o,p’-DDE: An isomer of p,p’-DDE with slightly different chemical properties and environmental behavior
Uniqueness of p,p’-DDE: p,p’-DDE is unique in its strong anti-androgenic activity compared to its parent compound DDT and other metabolites. Its persistence in the environment and ability to bioaccumulate make it a significant concern for long-term ecological and human health .
Properties
IUPAC Name |
1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNVFOCBFJOQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4 | |
Record name | P,P'-DDE | |
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DSSTOX Substance ID |
DTXSID9020374 | |
Record name | p,p'-DDE | |
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Molecular Weight |
318.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P,p'-dde appears as white crystalline solid or white powder. (NTP, 1992), White solid; [HSDB] | |
Record name | P,P'-DDE | |
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Record name | DDE | |
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Boiling Point |
601.7 °F at 760 mmHg (NTP, 1992) | |
Record name | P,P'-DDE | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), Soluble in fat and most organic solvents, In water, 0.065 mg/L at 24 °C, In water, 0.04 mg/L at 25 °C | |
Record name | P,P'-DDE | |
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Vapor Pressure |
0.000006 [mmHg], 6.0X10-6 mm Hg at 25 °C | |
Record name | DDE | |
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Mechanism of Action |
Eight chlorinated hydrocarbons were tested for their ability to compete with (3)H-estradiol-17beta for specific binding proteins in uterine cytoplasm from immature rats. o,p'-DDE (0.14 mmol) competed with (3)H-estradiol-17beta for binding to '8s receptor' in uterine cytoplasm but p,p'-DDE and p,p'-DDT did not compete. o,p'-DDT and o,p'-DDE act as estrogens at high concentrations as measured by their ability to compete with estradiol-17beta for binding to uterine cytoplasmic receptor in the transfer and binding of estradiol in nuclei of uterine cells., In a strain of ducks sensitive to eggshell-thinning effects of DDE, admin of 40 mg/kg in food for 45 days reduced eggshell index (EI) by 13% & content of calcium in the fluid of the shell gland forming an eggshell by 36%, & raised the calcium content of the shell gland mucosa by 19%, compared with control values. DDE inhibited the translocation (secretion) of calcium between the gland mucosa & the uterine cavity. ATP-dependent binding of calcium to microsomal subfraction (FI) rich in fragments of the plasma membrane was reduced by 16%, whereas that to a subfraction FIII which bound calcium at a very high rate was decreased to 36%. DDE may interfere with the stimulus-secretion mechanism of the eggshell gland in ducks through its effect on calcium binding., In vitro DDE at 2 to 16 ng/L of an homogenate of the eggshell gland of ducks (Anas platyrhynchos) inhibited the Ca(2+)-Mg(2+)-activated ATPase in a concentration-dependent manner, whereas Mg(2+)-activated ATPase was not affected by these concentrations. Since calcium is transported against a concentration gradient between blood plasma & lumen of the eggshell gland, it is suggested that DDE, by inhibiting the Ca(2+)-Mg(2+)-activated ATPase, decreased the calcium translocation over the eggshell gland mucosa., As for the mechanism of this eggshell thinning phenomenon, no adequate, or generally accepted, explanation exists. There are many reports that claim inhibition of carbonic anhydrase, generally acknowledged to play an important role in forming eggshells, by DDT, /DDE/ & some other derivatives, but there are just as many that deny this. ... Thus one is left with two alternatives to explain the phenomenon: 1) the carbonic anhydrase in the shell gland of avian species is unusually sensitive to chlorinated hydrocarbon insecticides, or 2) the in vivo inhibition observed is a result of some other effect, such as reduced enzyme production or the production of substances that suppress the activity of the enzyme., For more Mechanism of Action (Complete) data for DDE (6 total), please visit the HSDB record page. | |
Record name | DDE | |
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Color/Form |
White, crystalline solid | |
CAS No. |
72-55-9, 68679-99-2 | |
Record name | P,P'-DDE | |
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Record name | p,p′-DDE | |
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Record name | p,p'-DDE | |
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Record name | Benzene, 1,1'-(2,2-dichloroethenylidene)bis[chloro- | |
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Record name | 1,1'-(dichlorovinylidene)bis[chlorobenzene] | |
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Melting Point |
190 to 194 °F (NTP, 1992), 89 °C | |
Record name | P,P'-DDE | |
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Record name | DDE | |
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